molecular formula C15H15F4NO3S B6222576 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid CAS No. 2758005-02-4

4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Cat. No.: B6222576
CAS No.: 2758005-02-4
M. Wt: 365.3
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Description

4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H15F4NO3S. This compound is notable for its unique structure, which includes both a tetrafluoroethyl group and a sulfonic acid group. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Properties

CAS No.

2758005-02-4

Molecular Formula

C15H15F4NO3S

Molecular Weight

365.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid typically involves multiple steps. One common method starts with the preparation of 4-(1,1,2,2-tetrafluoroethyl)aniline. This can be achieved through the reaction of aniline with tetrafluoroethylene under controlled conditions. The resulting product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,2,2-tetrafluoroethyl)aniline hydrochloride
  • 4-(1,2,2,2-Tetrafluoro-1-trifluoromethyl-ethyl)

Uniqueness

Compared to similar compounds, 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid stands out due to the presence of both tetrafluoroethyl and sulfonic acid groups. This combination imparts unique chemical properties, such as enhanced reactivity and solubility, making it particularly valuable in specialized applications.

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